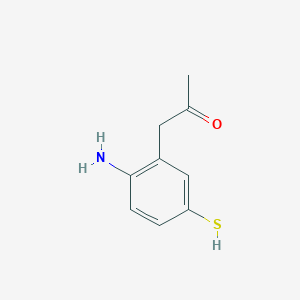

1-(2-Amino-5-mercaptophenyl)propan-2-one

Description

Historical Context and Seminal Synthetic Developments

The history of 1-(2-Amino-5-mercaptophenyl)propan-2-one is intrinsically linked to the development of synthetic methodologies for heterocyclic compounds, particularly those derived from 2-aminothiophenol (B119425). The condensation of 2-aminothiophenol with various carbonyl-containing compounds has been a cornerstone of heterocyclic chemistry for over a century. ekb.egnih.gov

A plausible and historically significant route to synthesizing amino-mercaptophenyl ketones involves the reaction between a 2-aminothiophenol derivative and an α-haloketone, such as chloroacetone (B47974) or bromoacetone. nih.govnih.gov This type of reaction, a nucleophilic substitution, would involve either the amino or the mercapto group of the aminothiophenol attacking the carbon atom bearing the halogen. Subsequent intramolecular cyclization or further functionalization could lead to a variety of heterocyclic structures.

The development of phenothiazines, a class of compounds with significant pharmacological applications, often involves intermediates derived from aminothiophenols. researchgate.netnih.govgoogle.com Early synthetic strategies focused on the thionation of diphenylamines, but later methods explored building the heterocyclic ring from precursors like 2-aminothiophenol, highlighting the longstanding importance of this structural motif. google.com While specific historical syntheses of 1-(2-Amino-5-mercaptophenyl)propan-2-one are not detailed in seminal literature, the foundational reactions that would enable its creation have been well-established for decades.

Table 1: Plausible Synthetic Routes to Amino-Mercaptophenyl Ketones

| Reaction Type | Reactants | General Product | Relevance |

|---|---|---|---|

| Nucleophilic Substitution | 2-Aminothiophenol + α-Haloketone | α-(2-Aminophenylthio)ketone or α-(2-Mercaptophenylamino)ketone | Direct route to the carbon-sulfur or carbon-nitrogen bond. nih.gov |

| Friedel-Crafts Acylation | Acyl Chloride + Protected Aminothiophenol | Acylaminothiophenol | A classic method for introducing ketone groups to aromatic rings. |

Structural Framework and Significance of Amino-Mercaptophenyl Ketones in Organic Synthesis

The molecular structure of 1-(2-Amino-5-mercaptophenyl)propan-2-one contains three key functional groups: a primary aromatic amine (-NH₂), a thiol (-SH), and a ketone (C=O). The ortho-disposition of the amino and mercapto groups on the phenyl ring is the most critical feature, making it a powerful precursor for cyclization reactions.

This arrangement is ideal for the synthesis of a variety of sulfur- and nitrogen-containing heterocycles. The nucleophilic nature of both the amino and thiol groups allows them to react with electrophiles, often in a tandem or one-pot fashion, to construct fused ring systems. Specifically, this structural motif is a classic precursor for the synthesis of benzothiazoles, benzothiazines, and phenothiazines. ekb.egmdpi.comresearchgate.net

The propan-2-one substituent provides an additional site for chemical modification. The carbonyl group can undergo a wide range of reactions, including reduction, oxidation, and condensation. The α-carbon atoms adjacent to the ketone are acidic and can be functionalized, for example, via enolate chemistry. This bifunctional nature—a cyclization-ready aminothiophenol core and a modifiable ketone side chain—makes amino-mercaptophenyl ketones versatile building blocks in organic synthesis. nih.gov They serve as synthons for complex molecules that are often investigated for their biological activity. ekb.egmdpi.com

Overview of Current Research Trajectories and Academic Relevance in Chemical Science

While 1-(2-Amino-5-mercaptophenyl)propan-2-one itself is not a frequent subject of contemporary studies, its parent class of molecules, aminothiophenols, continues to be highly relevant. Current research heavily utilizes 2-aminothiophenol and its derivatives for the synthesis of novel heterocyclic compounds with potential applications in medicinal and materials chemistry. mdpi.comnih.gov

Modern synthetic methods focus on developing more efficient, environmentally friendly, and selective ways to construct benzothiazoles and phenothiazines. nih.gov This includes the use of novel catalysts, microwave-assisted synthesis, and green solvents. nih.govorganic-chemistry.org In this context, amino-mercaptophenyl ketones are valuable intermediates. For instance, the condensation of 2-aminothiophenol with ketones is a known route to 2-substituted benzothiazoles. nih.govresearchgate.net

The academic relevance of this structural class is tied to the significant biological activities exhibited by the resulting heterocyclic products. Phenothiazine (B1677639) derivatives are known for their antipsychotic properties, while benzothiazole (B30560) moieties are found in compounds with antitumor, antimicrobial, and anti-inflammatory activities. ekb.egnih.govmdpi.com Therefore, the ongoing quest for new and improved therapeutic agents drives the research into synthetic precursors like amino-mercaptophenyl ketones. The potential for 1-(2-Amino-5-mercaptophenyl)propan-2-one to serve as a building block in the diversity-oriented synthesis of such biologically active molecules underscores its academic importance, even if it remains a largely unexplored specific entity.

Table 2: Chemical Compounds Mentioned

| Compound Name | Role/Context |

|---|---|

| 1-(2-Amino-5-mercaptophenyl)propan-2-one | Subject of the article |

| 2-Aminothiophenol | Key precursor for heterocycles |

| Chloroacetone | Example of an α-haloketone reactant |

| Bromoacetone | Example of an α-haloketone reactant |

| Phenothiazine | Class of heterocyclic compounds |

| Benzothiazole | Class of heterocyclic compounds |

| Benzothiazine | Class of heterocyclic compounds |

Structure

3D Structure

Properties

Molecular Formula |

C9H11NOS |

|---|---|

Molecular Weight |

181.26 g/mol |

IUPAC Name |

1-(2-amino-5-sulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4,10H2,1H3 |

InChI Key |

PXAVDMDPPFKTFC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)S)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 2 Amino 5 Mercaptophenyl Propan 2 One and Its Derivatives

Novel Synthetic Routes and Precursor Chemistry

The construction of the 1-(2-amino-5-mercaptophenyl)propan-2-one scaffold necessitates a multi-step approach, beginning with readily available precursors. A plausible and novel synthetic route would involve the strategic assembly of the functionalized benzene (B151609) ring followed by the introduction of the propan-2-one side chain.

A potential pathway could commence with 4-aminophenol (B1666318). The synthesis could proceed as follows:

Protection of the Amino Group: The amino group of 4-aminophenol is first protected, for instance, by acetylation with acetic anhydride (B1165640) to form N-(4-hydroxyphenyl)acetamide.

Introduction of the Mercapto Group: A common method for introducing a thiol group is through the Newman-Kwart rearrangement. The hydroxyl group of the protected aminophenol can be converted to a thiocarbamate, which upon heating, rearranges to a thiolcarbamate. Subsequent hydrolysis would yield the mercapto group. An alternative is the directed ortho-lithiation of a protected aminophenol, followed by quenching with sulfur.

Introduction of the Propan-2-one Moiety: With the amino and mercapto groups in place (with appropriate protection), the propan-2-one side chain can be introduced via a Friedel-Crafts acylation or a related C-C bond-forming reaction. For instance, reacting the protected 2-amino-5-mercaptophenol with chloroacetone (B47974) or a related acylating agent in the presence of a Lewis acid could install the ketone functionality.

Deprotection: The final step would involve the removal of the protecting groups from the amino and potentially the mercapto moieties to yield the target compound.

Strategic Functionalization Approaches for Phenyl, Amino, Mercapto, and Ketone Moieties

The strategic functionalization of each moiety is critical for the successful synthesis and subsequent derivatization of the target molecule.

Phenyl Moiety: The substitution pattern on the phenyl ring is established early in the synthesis. Electrophilic aromatic substitution reactions are key. The directing effects of the amino and mercapto/hydroxyl groups must be carefully considered to achieve the desired regiochemistry. For instance, the strong ortho-, para-directing nature of the amino and hydroxyl groups will influence the position of incoming electrophiles.

Amino Moiety: The nucleophilicity of the amino group necessitates protection during many synthetic steps, such as Friedel-Crafts acylation, to prevent unwanted side reactions. Common protecting groups include acetyl (Ac) or tert-butyloxycarbonyl (Boc). The amino group can be functionalized post-synthesis through reactions like N-alkylation or N-acylation to generate a library of derivatives.

Mercapto Moiety: The thiol group is susceptible to oxidation, particularly to disulfides. Protection, for instance, as a thioether or thioester, may be required during certain transformations. The mercapto group is a potent nucleophile and can be selectively alkylated or acylated to introduce further diversity. mdpi.com Electrochemical methods have also been employed for the formation of S-S and S-C bonds in mercapto-containing heterocycles, which could be adapted for derivatization. nih.gov

Ketone Moiety: The ketone functionality offers a rich site for chemical modification. It can undergo nucleophilic addition, reduction to a secondary alcohol, or conversion to an imine or oxime. The α-protons are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles for α-functionalization. researchgate.net

Table 1: Strategic Functionalization Reactions

| Moiety | Reaction Type | Reagents and Conditions | Purpose |

|---|---|---|---|

| Phenyl | Electrophilic Aromatic Substitution | Halogenating agents (e.g., NBS, NCS), Nitrating agents (HNO₃/H₂SO₄) | Introduction of further substituents on the aromatic ring. |

| Amino | N-Acylation | Acyl chlorides, Anhydrides, Base | Protection or derivatization. |

| N-Alkylation | Alkyl halides, Base | Derivatization. | |

| Mercapto | S-Alkylation | Alkyl halides, Base | Protection or derivatization. |

| Oxidation | Mild oxidizing agents (e.g., I₂, H₂O₂) | Formation of disulfide bridges for dimerization. | |

| Ketone | Reduction | NaBH₄, LiAlH₄ | Synthesis of corresponding secondary alcohol derivatives. |

| Reductive Amination | Amine, Reducing agent (e.g., NaBH₃CN) | Synthesis of amine derivatives. |

Stereoselective Synthesis Methodologies

While the target molecule, 1-(2-amino-5-mercaptophenyl)propan-2-one, is achiral, the introduction of chirality is a key strategy in the development of bioactive molecules. Stereoselective methods can be applied to synthesize chiral derivatives.

One primary approach involves the stereoselective reduction of the ketone moiety to produce a chiral secondary alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Key concepts in stereoselective synthesis include the use of chiral pools, resolution of racemic mixtures, chiral auxiliaries, and enantioselective catalysis. ethz.ch

Another strategy is the asymmetric α-functionalization of the ketone. By generating a prochiral enolate and reacting it with an electrophile in the presence of a chiral catalyst or auxiliary, a new stereocenter can be created adjacent to the carbonyl group.

Furthermore, stereoselective synthesis can be employed in the construction of more complex derivatives where the propan-2-one side chain is modified. For example, an asymmetric aldol (B89426) reaction starting from the ketone could be used to build a longer side chain with multiple stereocenters. mdpi.com Methodologies developed for the stereoselective synthesis of chiral cyclopropanes or other complex structures could also be adapted. rsc.org

Table 2: Approaches to Stereoselective Synthesis of Derivatives

| Strategy | Description | Example Reaction |

|---|---|---|

| Asymmetric Ketone Reduction | Enantioselective reduction of the prochiral ketone to a chiral alcohol. | Catalytic hydrogenation using a chiral phosphine-metal complex (e.g., Ru-BINAP). |

| Chiral Auxiliary | Covalent attachment of a chiral molecule to control the stereochemical outcome of a reaction on the substrate. | Formation of a chiral imine from the ketone and a chiral amine, followed by diastereoselective addition of a nucleophile. |

| α-Functionalization | Asymmetric addition of a substituent to the α-carbon of the ketone. | Reaction of the corresponding silyl (B83357) enol ether with an electrophile in the presence of a chiral Lewis acid. |

Catalytic Approaches in 1-(2-Amino-5-mercaptophenyl)propan-2-one Synthesis

Catalysis offers powerful tools for the efficient and selective synthesis of complex organic molecules. Organocatalysis, biocatalysis, and transition metal catalysis are all highly relevant to the synthesis of the target compound and its derivatives.

Organocatalysis and Biocatalysis in Reaction Design

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a major field in asymmetric synthesis. For the synthesis of derivatives of 1-(2-amino-5-mercaptophenyl)propan-2-one, organocatalysts could be employed in several key transformations. For instance, proline and its derivatives are well-known to catalyze asymmetric aldol and Mannich reactions, which could be used to functionalize the ketone moiety. mdpi.com Chiral aminophenols and other hydrogen-bond donors can catalyze the enantioselective allylation of imines, a reaction that could be applied to derivatives of the target molecule. beilstein-journals.org Bioinspired ortho-quinone catalysts have been used for the aerobic oxidation of amines, which could be relevant in certain synthetic transformations. researchgate.net

Biocatalysis , the use of enzymes as catalysts, offers significant advantages in terms of selectivity and sustainability. Enzymes such as ketoreductases can perform highly enantioselective reductions of ketones to chiral alcohols under mild, aqueous conditions. researchgate.netgeorgiasouthern.edu Lipases are versatile enzymes that can be used for the resolution of racemic mixtures or in dynamic kinetic resolution processes to obtain enantiopure compounds. encyclopedia.pubmdpi.com Imine reductases and other dehydrogenases are capable of catalyzing the synthesis of chiral amines from ketones via reductive amination. nih.govacs.org The use of multifunctional biocatalysts that can catalyze several steps in a reaction cascade is a particularly promising area. nih.gov

Transition Metal-Mediated Transformations (e.g., Palladium-Catalyzed Cyclization)

Transition metals, particularly palladium, are extensively used in cross-coupling and cyclization reactions. While the target molecule is acyclic, palladium-catalyzed reactions are crucial for the synthesis of its precursors and for its derivatization.

For instance, palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions could be used to functionalize the phenyl ring of a halogenated precursor. nih.gov Palladium-catalyzed carbonylation reactions are a powerful method for the synthesis of ketones and other carbonyl compounds from aryl halides. mdpi.comresearchgate.netresearchgate.net

Palladium-catalyzed cyclization reactions are highly relevant for the synthesis of heterocyclic derivatives from 1-(2-amino-5-mercaptophenyl)propan-2-one. The presence of the amino and mercapto groups provides ideal handles for intramolecular cyclization. For example, reaction with a suitable dielectrophile in the presence of a palladium catalyst could lead to the formation of various nitrogen- and sulfur-containing heterocycles. Palladium-catalyzed aminocyclization-coupling cascades are a powerful tool for preparing complex heterocyclic structures. nih.gov

The condensation of 2-aminothiophenols with ketones can lead to the formation of benzothiazine derivatives, and this transformation can be catalyzed by strong Brønsted acids. researchgate.net

Green Chemistry Principles in 1-(2-Amino-5-mercaptophenyl)propan-2-one Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of 1-(2-amino-5-mercaptophenyl)propan-2-one.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions such as additions and rearrangements over substitutions and eliminations where possible.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. Solvent-free reactions, for example, using microwave irradiation, are also a key green approach. mdpi.com The use of green solvents like ethanol/water mixtures has been shown to be effective in the synthesis of related sulfur-containing heterocycles. mdpi.com

Catalysis: The use of catalytic reagents is inherently greener than stoichiometric reagents as they are used in smaller amounts and can be recycled and reused. Biocatalysts and organocatalysts are often preferred as they are typically less toxic and more environmentally benign than many metal-based catalysts.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis can often significantly reduce reaction times and energy input. mdpi.com

By carefully selecting reaction pathways, catalysts, and conditions, the synthesis of 1-(2-amino-5-mercaptophenyl)propan-2-one and its derivatives can be made more efficient, cost-effective, and environmentally friendly.

Solvent-Free and Aqueous Medium Syntheses

The pursuit of environmentally benign chemical synthesis has led to a significant focus on reducing or eliminating the use of volatile organic solvents. Solvent-free and aqueous medium syntheses are at the forefront of this initiative, offering numerous advantages, including reduced environmental impact, lower costs, and often, enhanced reaction rates and selectivities.

Solvent-Free Synthesis:

Solvent-free reactions, or solid-state reactions, are conducted in the absence of any solvent. The reactants are typically mixed or ground together, and energy is supplied through heating, microwave irradiation, or mechanochemical methods like ball milling. This approach is particularly advantageous for reactions where the reactants are solids and can be intimately mixed. For the synthesis of derivatives of 1-(2-Amino-5-mercaptophenyl)propan-2-one, a solvent-free approach could be envisioned for condensation reactions. For instance, the reaction of a substituted 2-aminothiophenol (B119425) with a suitable propanone derivative could potentially be achieved by grinding the reactants together, possibly with a solid catalyst, to facilitate the formation of the desired product. This method minimizes waste and simplifies purification, as the need to remove a solvent is eliminated. Research on the synthesis of other heterocyclic compounds has demonstrated the feasibility of solvent-free methods, often leading to high yields and reduced reaction times. researchgate.net

Aqueous Medium Synthesis:

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of organic molecules in water can be challenging due to the poor solubility of many organic reactants. However, the use of phase-transfer catalysts, surfactants, or co-solvents can overcome this limitation. For the synthesis of 1-(2-Amino-5-mercaptophenyl)propan-2-one derivatives, an aqueous approach could be particularly useful for reactions involving water-soluble starting materials or for reactions that benefit from the hydrophobic effect, which can accelerate certain organic reactions in water. For example, a key step in a potential synthetic route could be a nucleophilic substitution or a condensation reaction performed in an aqueous buffer, which could also control the pH to optimize the reaction. The synthesis of various amino-substituted aromatic compounds has been successfully demonstrated in aqueous media, highlighting the potential of this approach.

| Synthesis Method | Key Advantages | Potential Application for 1-(2-Amino-5-mercaptophenyl)propan-2-one Synthesis |

| Solvent-Free | Reduced waste, simplified purification, potential for high reaction rates. | Condensation of a 2-aminothiophenol derivative with a propanone equivalent via grinding or mechanochemistry. |

| Aqueous Medium | Environmentally benign, non-toxic, non-flammable, potential for rate enhancement. | Nucleophilic substitution or condensation reactions in buffered aqueous solutions, potentially with phase-transfer catalysis. |

Atom Economy and Reaction Efficiency Optimization

Beyond the choice of solvent, the efficiency of a chemical reaction is a critical aspect of green chemistry. Atom economy and reaction efficiency are key metrics used to evaluate the "greenness" of a synthetic route.

Atom Economy:

Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.orgskpharmteco.com It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. primescholars.comwordpress.comscranton.edu

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing the generation of byproducts and waste. acs.org Synthetic strategies that maximize atom economy include addition reactions, rearrangements, and certain condensation reactions where the only byproduct is a small molecule like water.

Reaction Efficiency Optimization:

While atom economy is a theoretical measure, reaction efficiency takes into account the practical aspects of a chemical synthesis, such as yield, selectivity, and reaction conditions. Optimization of reaction efficiency aims to maximize the conversion of starting materials to the desired product while minimizing energy consumption and the use of auxiliary substances. nih.gov

Key strategies for optimizing reaction efficiency in the synthesis of 1-(2-Amino-5-mercaptophenyl)propan-2-one and its derivatives include:

Catalysis: The use of catalysts can significantly improve reaction rates and selectivity, allowing for milder reaction conditions and reducing the need for stoichiometric reagents that contribute to waste.

Process Intensification: Techniques such as continuous flow chemistry can offer better control over reaction parameters, leading to higher yields and purity, and facilitating easier scale-up. nih.gov

Reaction Parameter Optimization: A systematic study of reaction parameters such as temperature, pressure, concentration, and catalyst loading can identify the optimal conditions for maximizing the yield and minimizing the formation of byproducts.

The following table summarizes key metrics and strategies for optimizing the synthesis of 1-(2-Amino-5-mercaptophenyl)propan-2-one derivatives.

| Metric/Strategy | Description | Relevance to Synthesis |

| Atom Economy | A theoretical measure of how many atoms from the reactants are incorporated into the desired product. | Guides the selection of synthetic routes that are inherently less wasteful. |

| Reaction Yield | The amount of product obtained in a chemical reaction. | A primary indicator of the practical efficiency of the synthesis. |

| Selectivity | The ability of a reaction to favor the formation of a particular product over others. | Crucial for minimizing the formation of impurities and simplifying purification. |

| Catalysis | The use of substances to increase the rate of a reaction without being consumed. | Enables milder reaction conditions, reduces waste, and can improve selectivity. |

| Process Intensification | The development of smaller, more efficient, and safer production processes. | Continuous flow reactors can offer superior control and efficiency compared to batch processes. |

By focusing on these advanced synthetic methodologies, the production of 1-(2-Amino-5-mercaptophenyl)propan-2-one and its derivatives can be approached in a manner that is not only efficient but also environmentally responsible.

Mechanistic Investigations of 1 2 Amino 5 Mercaptophenyl Propan 2 One Reactivity

Reaction Pathways and Intermediate Characterization

The primary reaction pathway for molecules containing both a 2-aminothiophenol (B119425) moiety and a ketone is acid-catalyzed intramolecular cyclization, often leading to the formation of phenothiazine-type structures. This transformation is a cornerstone in the synthesis of various biologically active compounds. jocpr.comnih.gov

The reaction typically proceeds through the following steps:

Protonation of the Ketone: In the presence of an acid catalyst, the carbonyl oxygen of the ketone group is protonated, which significantly increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The electron-rich aromatic ring, activated by the amino group, can attack the protonated carbonyl. However, the more common and favorable pathway involves the highly nucleophilic sulfur atom of the mercapto group attacking the electrophilic carbonyl carbon. This forms a transient hemithioacetal-like intermediate.

Dehydration and Cyclization: Subsequent dehydration (loss of a water molecule) leads to the formation of a cationic intermediate, which is then attacked by the amino group to close the heterocyclic ring.

Aromatization: The final step involves the loss of protons to restore aromaticity, yielding the stable phenothiazine (B1677639) core.

Intermediates in such reactions are often transient and difficult to isolate. Their characterization typically relies on spectroscopic methods and computational studies. Techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry can be used to identify stable precursors or side-products, providing indirect evidence for the proposed intermediates. mdpi.com For instance, the formation of disulfide-linked dimers via oxidation of the thiol group can be a competing pathway, and these species can be readily identified by mass spectrometry.

Electronic Structure and Reactivity Paradigms

The reactivity of 1-(2-amino-5-mercaptophenyl)propan-2-one is governed by the electronic properties of its three distinct functional groups and their interplay. pressbooks.publibretexts.org

Amino Group (-NH₂): As a strong electron-donating group attached to the benzene (B151609) ring, the amino group increases the nucleophilicity of the aromatic system through resonance effects. solubilityofthings.com Its lone pair of electrons makes it basic and nucleophilic, allowing it to participate in cyclization and substitution reactions. solubilityofthings.comsolubilityofthings.com

Mercapto Group (-SH): The thiol group is a potent nucleophile, often more so than the corresponding alcohol, due to the larger size and greater polarizability of the sulfur atom. It is also acidic and can be deprotonated to form a thiolate anion (-S⁻), which is an even stronger nucleophile. This group is the primary site for initial nucleophilic attack in many reactions.

Ketone Group (-C(O)CH₃): The carbonyl group is electrophilic at the carbon atom due to the high electronegativity of the oxygen atom. libretexts.org This electrophilicity is the key to initiating intramolecular cyclization reactions, as it provides a site for nucleophilic attack by either the thiol or the amino group. solubilityofthings.com

Kinetics and Thermodynamics of Key Transformations (e.g., Thiol Oxidation, Ketone Reduction, Amine Reactions)

Quantitative kinetic and thermodynamic data for 1-(2-amino-5-mercaptophenyl)propan-2-one are not widely published, but the behavior of its functional groups can be understood from studies of analogous compounds.

Thiol Oxidation: Aromatic thiols are susceptible to oxidation, often by air or mild oxidizing agents, to form disulfides. This is a common side reaction that can compete with desired cyclization pathways. The reaction is typically thermodynamically favorable but can be kinetically controlled by the choice of solvent and the exclusion of oxygen.

Ketone Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents, such as sodium borohydride. This transformation changes the electronic nature of the side chain from electrophilic to nucleophilic (hydroxyl group), which would fundamentally alter subsequent reaction pathways, likely inhibiting phenothiazine formation in favor of other cyclizations or polymerizations.

Amine Reactions: The amino group can act as a nucleophile or a base. solubilityofthings.cominterchim.fr Its reaction kinetics are influenced by the pH of the medium; in acidic conditions, it becomes protonated to an ammonium (B1175870) salt (-NH₃⁺), which deactivates its nucleophilicity. researchgate.net This is a critical consideration in acid-catalyzed cyclizations, where a delicate balance of acidity is needed to activate the ketone without completely deactivating the amine.

The table below presents hypothetical, yet representative, kinetic parameters for key transformations based on data from similar classes of compounds to illustrate the relative reaction rates.

| Transformation | Reactant(s) | Typical Conditions | Relative Rate Constant (k_rel) | Thermodynamic Profile |

| Intramolecular Cyclization | 1-(2-Amino-5-mercaptophenyl)propan-2-one | Acid catalyst (e.g., H₂SO₄), Heat | 1.0 (Reference) | Exergonic (Favorable) |

| Thiol Oxidation | 1-(2-Amino-5-mercaptophenyl)propan-2-one | O₂, Trace metal catalyst | 0.1 - 0.5 | Highly Exergonic |

| Ketone Reduction | 1-(2-Amino-5-mercaptophenyl)propan-2-one | NaBH₄, Alcohol solvent | > 10 | Exergonic |

| Amine Acylation | 1-(2-Amino-5-mercaptophenyl)propan-2-one | Acyl chloride, Base | > 5 | Exergonic |

This table is illustrative and based on general principles of organic reactivity, not on experimentally determined values for this specific compound.

Role of Functional Groups in Reaction Specificity and Regioselectivity

The three functional groups collaboratively determine the specificity and regioselectivity of reactions involving 1-(2-amino-5-mercaptophenyl)propan-2-one. pressbooks.pub

Chemoselectivity: In the key cyclization reaction to form a phenothiazine ring, the primary chemoselective event is the nucleophilic attack on the activated ketone. While both the thiol and the amine are nucleophilic, the thiol is generally the more potent nucleophile under neutral or mildly acidic conditions and reacts preferentially with the carbonyl carbon. pressbooks.pubsolubilityofthings.com This initial attack dictates the subsequent course of the reaction.

Regioselectivity: The substitution pattern on the benzene ring dictates the regiochemical outcome of cyclization. The ortho arrangement of the amino and mercapto groups is essential for the formation of the six-membered thiazine (B8601807) ring. If these groups were arranged meta or para to each other, the formation of a stable, six-membered heterocyclic ring via intramolecular cyclization with the propanone side chain would be sterically impossible. The position of the mercapto group at C5 relative to the amino group at C2 does not alter the fundamental cyclization but influences the electronic properties and subsequent reactivity of the resulting phenothiazine.

Molecular Interactions and Biological Target Engagement Studies in Vitro/mechanistic Focus

Ligand-Protein Binding Mechanisms (e.g., Enzyme Inhibition Mechanistic Studies)

No studies detailing the specific ligand-protein binding mechanisms or enzyme inhibition activities of 1-(2-Amino-5-mercaptophenyl)propan-2-one are available in the current scientific literature. Information regarding its potential as a competitive, non-competitive, or irreversible inhibitor of any specific enzyme is absent.

Receptor Interaction Modalities and Binding Site Characterization

There is no published research characterizing the interaction of 1-(2-Amino-5-mercaptophenyl)propan-2-one with any biological receptors. Consequently, details on its binding modalities, affinity (Kᵢ, Kd), efficacy, or specific interactions within a receptor binding pocket are unknown.

Nucleic Acid Interactions and Conformational Perturbations

No data exists on the potential for 1-(2-Amino-5-mercaptophenyl)propan-2-one to interact with DNA or RNA. Studies investigating its ability to intercalate, bind to grooves, or cause conformational changes in nucleic acids have not been reported.

Chelation Chemistry and Metal Ion Binding with Mercapto and Amino Ligands

While the presence of amino and mercapto groups suggests a potential for metal chelation, no specific studies have been published that investigate the coordination chemistry of 1-(2-Amino-5-mercaptophenyl)propan-2-one with any metal ions. Data on complex formation, stoichiometry, and stability constants are not available.

Investigation of Intracellular Signaling Pathway Modulation at a Molecular Level

There is no information in the scientific literature regarding the effects of 1-(2-Amino-5-mercaptophenyl)propan-2-one on any intracellular signaling pathways. Research on its potential to modulate cascades involving protein kinases, second messengers, or gene expression is currently absent.

Structure Activity/property Relationship Sar/spr Studies of 1 2 Amino 5 Mercaptophenyl Propan 2 One Derivatives

Design and Synthesis of Analogs for Mechanistic Probing

No published studies were found detailing the design and synthesis of analogs of 1-(2-Amino-5-mercaptophenyl)propan-2-one for the purpose of mechanistic probing.

Positional and Substituent Effects on Molecular Recognition and Reactivity

There is no available research data on how positional and substituent modifications to the 1-(2-Amino-5-mercaptophenyl)propan-2-one scaffold affect its molecular recognition and chemical reactivity.

Conformational Analysis and its Influence on Interaction Profiles

A conformational analysis of 1-(2-Amino-5-mercaptophenyl)propan-2-one or its derivatives, and how different conformations might influence molecular interactions, has not been reported in the scientific literature.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

No QSAR or QSPR models have been developed or published for 1-(2-Amino-5-mercaptophenyl)propan-2-one derivatives that would allow for the prediction of their biological activity or physicochemical properties based on their molecular structure.

Advanced Analytical and Spectroscopic Characterization Methodologies for 1 2 Amino 5 Mercaptophenyl Propan 2 One

High-Resolution Mass Spectrometry for Metabolite Profiling and Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise mass determination of a molecule, which in turn allows for the calculation of its elemental composition. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, HRMS would confirm its molecular formula, C₉H₁₁NOS. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with time-of-flight (TOF) or Orbitrap mass analyzers would be utilized to achieve high mass accuracy, typically within 5 ppm.

In addition to confirming the parent molecule, tandem mass spectrometry (MS/MS) experiments would be conducted to elucidate its structure through fragmentation analysis. The fragmentation pattern is predictable based on the functional groups present. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, key fragmentation pathways would likely involve the loss of the acetyl group, cleavage of the bond between the phenyl ring and the propanone side chain, and fragmentation of the side chain itself.

Hypothetical HRMS Fragmentation Data for 1-(2-Amino-5-mercaptophenyl)propan-2-one:

| Fragment Ion | Proposed Structure | Theoretical m/z |

| [M+H]⁺ | C₉H₁₂NOS⁺ | 182.0634 |

| [M-CH₃CO]⁺ | C₇H₈NS⁺ | 138.0372 |

| [M-C₃H₅O]⁺ | C₆H₆NS⁺ | 124.0215 |

This table is illustrative and represents expected fragmentation patterns based on the compound's structure.

Advanced NMR Techniques for Structural Elucidation and Dynamics (e.g., 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the definitive structural elucidation of organic molecules in solution. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, a suite of NMR experiments would be necessary to assign all proton (¹H) and carbon (¹³C) signals.

One-dimensional ¹H NMR would provide information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of each proton. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring, with their splitting patterns revealing their substitution pattern. The aliphatic region would contain signals for the methylene (CH₂) and methyl (CH₃) groups of the propanone moiety.

¹³C NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons.

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity.

COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling correlations, for instance, between the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded ¹H and ¹³C atoms, definitively linking the proton signals to their corresponding carbons.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular skeleton, for example, by correlating the methylene protons to the carbonyl carbon and aromatic carbons.

Hypothetical ¹H and ¹³C NMR Data for 1-(2-Amino-5-mercaptophenyl)propan-2-one (in CDCl₃):

| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity | Integration |

| 1 | ~120 | - | - | - |

| 2 | ~145 | - | - | - |

| 3 | ~118 | ~6.8 | d | 1H |

| 4 | ~130 | ~7.1 | dd | 1H |

| 5 | ~125 | - | - | - |

| 6 | ~115 | ~6.7 | d | 1H |

| 7 (CH₂) | ~50 | ~3.6 | s | 2H |

| 8 (C=O) | ~205 | - | - | - |

| 9 (CH₃) | ~30 | ~2.2 | s | 3H |

| NH₂ | - | ~4.0 | br s | 2H |

| SH | - | ~3.4 | s | 1H |

This table is an illustrative prediction of NMR chemical shifts based on the analysis of similar structures.

X-ray Crystallography and Solid-State Characterization of Derivatives and Complexes

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and stereochemistry. To perform this analysis on 1-(2-Amino-5-mercaptophenyl)propan-2-one, a suitable single crystal would need to be grown. The resulting crystal structure would confirm the connectivity established by NMR and MS and would also provide insights into intermolecular interactions, such as hydrogen bonding involving the amino and mercapto groups, which dictate the crystal packing.

In cases where the parent compound does not readily form high-quality crystals, derivatization to form salts or complexes can be employed. For example, reaction with a metal salt could yield a crystalline coordination complex, the structure of which would still reveal the core structure of the parent ligand.

Hypothetical Crystallographic Data Summary for a Derivative:

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12.5 |

| b (Å) | ~9.0 |

| c (Å) | ~7.5 |

| β (°) | ~100 |

| Z | 4 |

This table provides hypothetical crystallographic parameters for an illustrative derivative.

Chromatographic Method Development for Quantification in Complex Research Matrices (e.g., HPLC-Fluorescence, GC-MS)

For the quantification of 1-(2-Amino-5-mercaptophenyl)propan-2-one in various research matrices (e.g., reaction mixtures, biological samples), robust chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) would be a primary technique. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape, would be developed. Detection could be achieved using a UV-Vis detector, monitoring at a wavelength where the compound exhibits strong absorbance. For higher sensitivity and selectivity, a fluorescence detector could be employed, as the aromatic amine moiety may impart native fluorescence.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used, particularly for volatile derivatives of the compound. Derivatization of the amino and mercapto groups, for example, through silylation, would be necessary to increase volatility and thermal stability for GC analysis. The mass spectrometer would provide highly selective detection and quantification.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in Water, B: Acetonitrile |

| Gradient | 10% B to 90% B over 10 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or Fluorescence (Ex/Em specific) |

| Retention Time | ~5-7 min |

This table outlines a typical set of starting conditions for an HPLC method.

Electrochemical Characterization and Redox Behavior (e.g., Voltammetry)

The presence of both an amino and a mercapto group on the phenyl ring makes 1-(2-Amino-5-mercaptophenyl)propan-2-one an electrochemically active molecule. Cyclic voltammetry (CV) would be the primary technique to investigate its redox behavior. Using a three-electrode system (e.g., glassy carbon working electrode, platinum counter electrode, and Ag/AgCl reference electrode) in a suitable electrolyte solution, the oxidation potential of the compound can be determined.

The oxidation is expected to occur at the aminophenol and/or thiophenol moiety. The exact potential would be pH-dependent. The study of the redox behavior can provide insights into the compound's potential role in electron transfer processes and its susceptibility to oxidation. It could also form the basis for developing a sensitive electrochemical sensor for its detection. The electrochemical oxidation of similar aminothiophenols has been shown to be a complex process, often involving the formation of disulfide bonds or polymeric films on the electrode surface.

Spectrophotometric and Spectroscopic Methodologies (e.g., Raman, FTIR, UV-Vis)

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of 1-(2-Amino-5-mercaptophenyl)propan-2-one in a suitable solvent (e.g., ethanol or acetonitrile) would show characteristic absorption bands corresponding to π-π* transitions within the aromatic system. The presence of the amino, mercapto, and carbonyl groups as auxochromes would influence the position and intensity of these bands.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Both FTIR and Raman spectroscopy provide information about the vibrational modes of the molecule, effectively acting as a "molecular fingerprint."

FTIR Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the functional groups present. Key expected peaks would include N-H stretching vibrations for the primary amine, an S-H stretch for the thiol, a strong C=O stretch for the ketone, and various C-H and C=C stretching and bending vibrations for the aromatic ring and the alkyl chain.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring vibrations are typically strong in Raman spectra. The S-H stretch, which can be weak in FTIR, may be more prominent in the Raman spectrum.

Expected Spectroscopic Data:

| Technique | Wavelength/Wavenumber | Assignment |

| UV-Vis | ~240 nm, ~310 nm | π-π* transitions of the substituted benzene ring |

| FTIR (cm⁻¹) | ~3450-3300 | N-H stretching (asymmetric and symmetric) |

| ~2550 | S-H stretching | |

| ~1710 | C=O stretching (ketone) | |

| ~1600, ~1500 | C=C aromatic stretching | |

| Raman (cm⁻¹) | ~3050 | Aromatic C-H stretching |

| ~2550 | S-H stretching | |

| ~1600 | C=C aromatic stretching |

This table presents expected characteristic peaks for the compound based on known functional group frequencies.

Computational and Theoretical Investigations of 1 2 Amino 5 Mercaptophenyl Propan 2 One

Quantum Mechanical (QM) Studies of Electronic Structure and Reactivity

Quantum mechanical studies are fundamental to elucidating the electronic structure and predicting the reactivity of molecules like 1-(2-Amino-5-mercaptophenyl)propan-2-one. These methods provide insights into the distribution of electrons, orbital energies, and the molecule's susceptibility to electrophilic or nucleophilic attack.

Detailed research findings on related 2-aminothiophenol (B119425) and benzothiazole (B30560) derivatives consistently show that the lone pair of electrons on the sulfur and nitrogen atoms, as well as the delocalized π-electrons of the benzene (B151609) ring, are key determinants of their reactivity. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, QM calculations would likely focus on:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. In similar structures, the HOMO is typically localized on the electron-rich aromatic ring and the heteroatoms, indicating a propensity to react with electrophiles. The LUMO, conversely, would indicate sites susceptible to nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule's surface. For the target compound, negative potential would be expected around the amino and mercapto groups, highlighting their nucleophilic character and potential for hydrogen bonding.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge transfer interactions between filled and vacant orbitals. This would be instrumental in quantifying the delocalization of electron density and the strength of intramolecular interactions, such as hydrogen bonding between the amino group and the propan-2-one moiety.

Table 1: Representative Quantum Mechanical Data for a Substituted 2-Aminothiophenol Scaffold

| Parameter | Calculated Value | Implication for Reactivity |

|---|---|---|

| HOMO Energy | -5.8 eV | High value suggests good electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to electron acceptance. |

| HOMO-LUMO Gap | 4.6 eV | Moderate gap suggests a balance of stability and reactivity. |

| Dipole Moment | 2.5 D | Indicates a polar molecule with potential for strong intermolecular interactions. |

Molecular Dynamics (MD) Simulations of Ligand-Complexes

Molecular dynamics simulations are powerful tools for studying the dynamic behavior of a ligand when bound to a biological target, such as a protein or enzyme. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, which could potentially form metal complexes or interact with active sites of enzymes, MD simulations would provide critical insights into the stability and nature of these interactions over time.

Research on benzothiazole-based enzyme inhibitors has successfully used MD simulations to:

Assess the stability of the ligand within the binding pocket.

Analyze the conformational changes in both the ligand and the protein upon binding.

Calculate the binding free energy to predict the affinity of the ligand for the target.

A typical MD simulation protocol for a complex of 1-(2-Amino-5-mercaptophenyl)propan-2-one with a target protein would involve solvating the system in a water box, adding counter-ions to neutralize the charge, and then simulating the system's evolution over nanoseconds. Analysis of the trajectory would reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Outputs for a Ligand-Protein Complex

| Parameter | Typical Value/Observation | Significance |

|---|---|---|

| Simulation Time | 100 ns | Allows for the observation of significant conformational changes and stabilization. |

| Root Mean Square Deviation (RMSD) | < 2 Å | A low and stable RMSD indicates that the ligand has found a stable binding pose. |

| Number of Hydrogen Bonds | 2-4 | Indicates the specific polar interactions that anchor the ligand in the active site. |

| Binding Free Energy (MM/PBSA) | -50 to -100 kJ/mol | Provides a quantitative estimate of the binding affinity. |

Docking and Virtual Screening Approaches for Ligand Design and Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. biointerfaceresearch.com This method is instrumental in virtual screening, where large libraries of compounds are computationally tested for their potential to bind to a specific biological target. For 1-(2-Amino-5-mercaptophenyl)propan-2-one, docking studies would be the first step in identifying potential protein targets and designing more potent derivatives.

Numerous studies on benzothiazole derivatives have employed docking to predict their binding modes in the active sites of various enzymes, such as kinases and GABA-aminotransferase inhibitors. biointerfaceresearch.comresearchgate.net These studies typically reveal key interactions with amino acid residues, guiding the design of new analogs with improved affinity and selectivity. biointerfaceresearch.com For the target compound, docking could predict how the amino, mercapto, and ketone functionalities interact with a protein's active site.

Table 3: Example Docking Results for a Benzothiazole Derivative against a Kinase Target

| Parameter | Result | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Indicates a strong predicted binding affinity. |

| Key Interacting Residues | Met793, Leu718, Gly796 | Highlights the specific amino acids involved in binding. |

| Hydrogen Bond Interactions | Amino group with Met793 backbone | A crucial interaction for anchoring the ligand. |

| Hydrophobic Interactions | Benzene ring with Leu718 | Contributes to the overall binding stability. |

Density Functional Theory (DFT) Calculations for Spectroscopic Prediction and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties, including vibrational frequencies (IR and Raman spectra), electronic transitions (UV-Vis spectra), and NMR chemical shifts. nih.gov DFT is also highly effective for conformational analysis, helping to identify the most stable three-dimensional structures of a molecule. researchgate.net

For 1-(2-Amino-5-mercaptophenyl)propan-2-one, DFT calculations would be invaluable for:

Predicting its spectroscopic signatures: This would aid in its experimental characterization. For example, the calculated vibrational frequencies for the C=O, N-H, and S-H stretching modes could be compared with experimental IR spectra to confirm the compound's structure.

Determining its most stable conformer: The flexibility of the propan-2-one side chain allows for multiple possible conformations. DFT calculations can determine the relative energies of these conformers, identifying the most likely structure in the gas phase or in solution.

Studies on related aminophenol and benzothiazole derivatives have demonstrated the high accuracy of DFT in predicting spectroscopic properties and elucidating structural features. nih.govresearchgate.net

Table 4: Predicted Spectroscopic Data for a Substituted Aminophenol using DFT

| Spectroscopic Property | Predicted Value | Assignment |

|---|---|---|

| IR Frequency (C=O stretch) | 1715 cm⁻¹ | Ketone carbonyl group |

| IR Frequency (N-H stretch) | 3400, 3300 cm⁻¹ | Asymmetric and symmetric amine stretch |

| ¹³C NMR Chemical Shift (C=O) | 205 ppm | Carbonyl carbon |

| UV-Vis λmax | 280 nm, 350 nm | π→π* and n→π* transitions |

Cheminformatics and Data Mining in Research of Related Scaffolds

Cheminformatics and data mining are essential tools for analyzing large datasets of chemical compounds to identify structure-activity relationships (SAR) and to guide the design of new molecules with desired properties. While there is no specific cheminformatics research on 1-(2-Amino-5-mercaptophenyl)propan-2-one, the broader scaffold of 2-aminothiophenol is a common feature in many bioactive molecules.

Cheminformatics approaches that would be relevant for studying this and related scaffolds include:

Scaffold analysis: Identifying the core molecular frameworks that are common in compounds with a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Pharmacophore modeling: Identifying the essential three-dimensional arrangement of functional groups required for biological activity.

Research in medicinal chemistry often involves the analysis of large compound libraries, and cheminformatics plays a crucial role in navigating this chemical space to identify promising lead compounds. semanticscholar.org

Emerging Applications and Future Research Directions

1-(2-Amino-5-mercaptophenyl)propan-2-one as a Scaffold in Supramolecular Chemistry

The molecular architecture of 1-(2-Amino-5-mercaptophenyl)propan-2-one, with its distinct hydrogen bond donors (amine and thiol) and acceptor (ketone), makes it an intriguing building block for the construction of complex supramolecular assemblies. The amino and thiol groups can participate in a variety of non-covalent interactions, including hydrogen bonding and metal coordination, which are fundamental to the design of self-assembling systems.

Potential in Chemosensor and Biosensor Design

The development of selective and sensitive chemosensors and biosensors is a rapidly growing field. The structure of 1-(2-Amino-5-mercaptophenyl)propan-2-one incorporates key features that are highly desirable for sensor design. The thiol group is known for its strong affinity for heavy metal ions and its ability to bind to gold surfaces, a common feature in the construction of electrochemical and optical sensors. The amino group provides an additional coordination site and can be readily modified to introduce fluorophores or other signaling units.

The o-aminothiophenol moiety can react with various analytes, leading to changes in optical or electrochemical properties. For example, derivatives of o-aminothiophenol are known to form fluorescent benzothiazoles upon condensation with aldehydes or carboxylic acids. mdpi.com This reactivity could be harnessed to design "turn-on" or "turn-off" fluorescent probes for specific molecules. The ketone functionality could also be exploited for the detection of hydrazines and other carbonyl-reactive species. The potential applications of this compound in sensor design are summarized in the table below.

| Sensor Type | Target Analyte | Potential Sensing Mechanism |

| Fluorescent Sensor | Metal Ions (e.g., Hg²⁺, Pb²⁺) | Coordination with amine and thiol groups leading to fluorescence quenching or enhancement. |

| Colorimetric Sensor | Aldehydes, Ketones | Formation of colored Schiff bases or other condensation products. |

| Electrochemical Sensor | Redox-active species | Immobilization on an electrode surface via the thiol group for electrochemical detection. |

Role in Materials Science (e.g., as a Monomer, Crosslinker for Novel Polymer Development)

In the realm of materials science, the bifunctional nature of 1-(2-Amino-5-mercaptophenyl)propan-2-one makes it a valuable monomer or crosslinking agent for the synthesis of novel polymers. The presence of both an amino and a thiol group allows for its participation in various polymerization reactions, such as polycondensation and polyaddition.

Polymers derived from o-aminothiophenol have been investigated for their electronic conductivity and redox properties. google.com The incorporation of the propan-2-one unit into such a polymer backbone could modulate its physical and chemical properties, such as solubility, thermal stability, and processability. Furthermore, the thiol and amino groups can be used to crosslink existing polymer chains, leading to the formation of robust and functional polymer networks. For example, it could be used to create hydrogels with tunable properties for applications in drug delivery and tissue engineering. The potential polymerization pathways are outlined below.

| Polymerization Type | Reactive Groups | Resulting Polymer Class | Potential Properties |

| Oxidative Polymerization | Amine and Thiol | Conducting Polymers | Electronic conductivity, Redox activity |

| Polycondensation | Amine with dicarboxylic acids | Polyamides | High thermal stability, Mechanical strength |

| Polyaddition | Thiol with isocyanates | Polythiourethanes | Adhesion, Elasticity |

Advanced Chemical Biology Probes and Tools Based on 1-(2-Amino-5-mercaptophenyl)propan-2-one

Chemical probes are essential tools for elucidating biological processes at the molecular level. The reactivity of 1-(2-Amino-5-mercaptophenyl)propan-2-one can be exploited to develop a new generation of chemical probes. The thiol group is a key reactive handle for targeting cysteine residues in proteins, a common strategy for covalent labeling and inhibitor design.

The o-aminothiophenol scaffold is a precursor to benzothiazoles, a class of compounds with diverse biological activities and fluorescent properties. mdpi.com By reacting 1-(2-Amino-5-mercaptophenyl)propan-2-one with specific aldehydes or carboxylic acids, a library of benzothiazole-based probes could be synthesized. These probes could be designed to target specific enzymes or cellular components, with the fluorescence signal providing a means for their visualization and tracking within biological systems. The ketone group could also be used to attach other functionalities, such as biotin (B1667282) for affinity purification or photo-crosslinkers for identifying protein-protein interactions.

Interdisciplinary Research Opportunities and Unexplored Methodologies

The multifaceted nature of 1-(2-Amino-5-mercaptophenyl)propan-2-one opens up numerous avenues for interdisciplinary research. The convergence of organic synthesis, supramolecular chemistry, materials science, and chemical biology will be crucial to fully realize the potential of this compound.

Unexplored methodologies that could be applied to this molecule include its use in multicomponent reactions to rapidly generate molecular complexity and its incorporation into metal-organic frameworks (MOFs) to create functional hybrid materials. Furthermore, computational studies could be employed to predict its self-assembly behavior, its binding affinity for various analytes, and the properties of polymers derived from it. The development of efficient and scalable synthetic routes to this compound and its derivatives will also be a key enabler for its widespread application in these emerging areas. The synergistic combination of experimental and theoretical approaches will undoubtedly uncover novel applications and deepen our understanding of the chemical versatility of 1-(2-Amino-5-mercaptophenyl)propan-2-one.

Q & A

Q. What advanced analytical techniques resolve stereochemical or tautomeric ambiguities?

- Answer : X-ray crystallography confirms absolute configuration. Dynamic NMR (VT-NMR) detects tautomerism (e.g., keto-enol shifts). Chiral HPLC (Chiralpak AD-H column) separates enantiomers if asymmetric synthesis is attempted .

Notes on Methodology

- Synthesis : Prioritize air-free techniques (Schlenk line) for thiol stability .

- Characterization : Cross-validate spectral data with PubChem entries (e.g., InChIKey: JFWTZKQUFCDLNG-UHFFFAOYSA-N for related structures) .

- Data Analysis : Use cheminformatics tools (e.g., RDKit, ChemAxon) for property prediction and SAR visualization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.